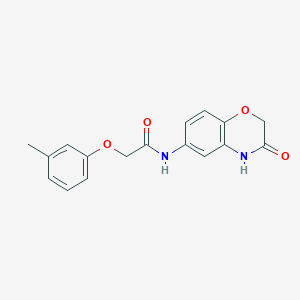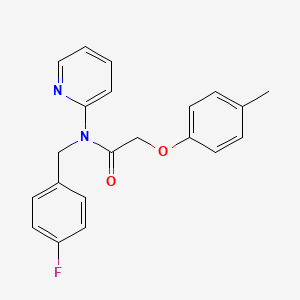![molecular formula C21H27N3O2 B11339759 2-(3,5-Dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11339759.png)
2-(3,5-Dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{2-[2-(piridin-2-il)etil]piperazin-1-il}etil)-2-(3,5-dimetilfenoxi)etanona es un compuesto orgánico complejo que presenta una combinación de grupos fenoxi, piperazina y piridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(4-{2-[2-(piridin-2-il)etil]piperazin-1-il}etil)-2-(3,5-dimetilfenoxi)etanona normalmente implica reacciones orgánicas de múltiples pasos. Un enfoque común es comenzar con la preparación de los intermedios fenoxi y piperazina, seguidos de su acoplamiento en condiciones específicas. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano o etanol, y catalizadores como complejos de paladio o cobre .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Técnicas como la síntesis de flujo continuo y el monitoreo automatizado de la reacción se pueden emplear para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
1-(4-{2-[2-(piridin-2-il)etil]piperazin-1-il}etil)-2-(3,5-dimetilfenoxi)etanona puede experimentar diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción puede verse facilitada por agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden implicar reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, especialmente en los grupos piperazina o piridina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Catalizadores: Complejos de paladio, cobre.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
1-(4-{2-[2-(piridin-2-il)etil]piperazin-1-il}etil)-2-(3,5-dimetilfenoxi)etanona tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antivirales.
Medicina: Explorado por su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(4-{2-[2-(piridin-2-il)etil]piperazin-1-il}etil)-2-(3,5-dimetilfenoxi)etanona implica su interacción con objetivos y vías moleculares específicas. Puede actuar uniéndose a receptores o enzimas, modulando así su actividad. Los objetivos y vías moleculares exactos pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos similares
N,N-dimetil-2-(4-{5-[6-(3,5-dimetilfenoxi)piridin-2-il]-4-metil-1H-1,2,3-triazol-1-il}piperidin-1-il)etan-1-amina: Comparte similitudes estructurales y se estudia por su potencial como inhibidor del bromodominio BET.
Derivados de 3-(piperazin-1-il)-1,2-benzotiazol: Conocidos por sus actividades biológicas, incluidas las propiedades antimicrobianas y antipsicóticas.
Singularidad
1-(4-{2-[2-(piridin-2-il)etil]piperazin-1-il}etil)-2-(3,5-dimetilfenoxi)etanona es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C21H27N3O2 |
|---|---|
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
2-(3,5-dimethylphenoxy)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H27N3O2/c1-17-13-18(2)15-20(14-17)26-16-21(25)24-11-9-23(10-12-24)8-6-19-5-3-4-7-22-19/h3-5,7,13-15H,6,8-12,16H2,1-2H3 |
Clave InChI |
RYHRDIRHUJGOMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OCC(=O)N2CCN(CC2)CCC3=CC=CC=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(2,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11339690.png)
![2-(5,7-diphenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11339695.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B11339698.png)
![2-(2-nitrophenoxy)-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11339700.png)
![3-benzyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11339711.png)
![N-(1,3-benzodioxol-5-yl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11339719.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(2,6-diethylphenyl)piperidine-4-carboxamide](/img/structure/B11339722.png)

![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B11339745.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11339748.png)
![3,4,6-trimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11339755.png)
![Azepan-1-yl[1-(benzylsulfonyl)piperidin-4-yl]methanone](/img/structure/B11339756.png)

